2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one
Description
2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one is a halogenated cycloheptanone derivative featuring a 4-fluoro-3-methylphenyl substituent at the 2-position of the seven-membered ketone ring. This compound is structurally characterized by a planar cycloheptanone core, with the fluorine atom and methyl group on the aromatic ring influencing its electronic and steric properties. Its structural analogs, however, provide insights into its likely physicochemical behavior, such as solubility, reactivity, and crystallographic trends.
Properties
Molecular Formula |
C14H17FO |
|---|---|
Molecular Weight |
220.28 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C14H17FO/c1-10-9-11(7-8-13(10)15)12-5-3-2-4-6-14(12)16/h7-9,12H,2-6H2,1H3 |
InChI Key |
JABUEAJEKBLFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCCC2=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with cycloheptanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and mode of action are essential to understand its full potential .
Comparison with Similar Compounds
Structural Analogues in Cycloheptanone Derivatives
Several structurally related cycloheptanones have been synthesized and studied, offering a basis for comparison:
Key Observations :
- Steric Considerations : The 3-methyl group in the target compound may impose greater steric hindrance than the 4-chloro or 4-methoxy analogs, affecting reaction kinetics or crystal packing.
Comparison with Cathinone Derivatives
Key differences include:
- Ring Size: The cycloheptanone core (7-membered ring) vs. the pentanone (5-membered) in MFPVP.
- Bioactivity: Cathinones like MFPVP are psychoactive, whereas cycloheptanones are typically intermediates in organic synthesis. This highlights how minor structural changes (e.g., ketone position, ring size) drastically alter biological activity .
Crystallographic and Spectroscopic Trends
- Crystal Packing: describes a related oxadiazole derivative with a 4-fluoro-3-methylphenyl group, where C–H⋯N hydrogen bonds and π-π interactions dominate the crystal lattice.
- Spectroscopic Data: Cycloheptanone derivatives in (e.g., 5d, 5e) show distinct ¹³C NMR shifts for carbonyl carbons (δ ~210 ppm) and aromatic carbons (δ ~125–150 ppm), which can serve as benchmarks for the target compound’s spectral characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
